
2-Nitro-4,6-bis(trifluoromethyl)phenol
概要
説明
科学的研究の応用
Agrochemical Industry
2-Nitro-4,6-bis(trifluoromethyl)phenol: plays a significant role in the agrochemical industry. Its derivatives are primarily used in crop protection, serving as key structural motifs in active ingredients for pesticides . The trifluoromethyl groups within the compound contribute to the biological activity, making it effective against a wide range of pests.
Pharmaceutical Applications
In the pharmaceutical sector, this compound’s derivatives are utilized in the development of drugs. The unique physicochemical properties imparted by the fluorine atoms are leveraged to enhance the biological activity of pharmaceuticals . It’s involved in the synthesis of compounds that are currently undergoing clinical trials, indicating its potential in future medicinal products.
Material Science
The compound finds applications in material science due to its chemical stability and reactivity. It is used in the synthesis of various organic intermediates that contribute to the development of functional materials . These materials have potential applications in creating new types of coatings, adhesives, and other polymeric materials.
Environmental Science
In environmental science, 2-Nitro-4,6-bis(trifluoromethyl)phenol is significant in the study of photodecomposition processes. It is the major product of the solution phase photodecomposition of certain herbicides, which is essential for understanding the environmental fate of these chemicals .
Analytical Chemistry
This compound is also important in analytical chemistry, where it may be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .
Biochemistry Research
In biochemistry, the compound’s derivatives are explored for their biochemical interactions. Research is focused on understanding how these derivatives affect biological systems at the molecular level, which can lead to the discovery of new biochemical pathways or targets for drug development .
Pharmacology
In pharmacology, the compound is studied for its potential therapeutic effects and pharmacokinetics. It is part of the synthesis of new chemical entities that could lead to the development of novel medications with improved efficacy and safety profiles .
Toxicology
Lastly, in toxicology, 2-Nitro-4,6-bis(trifluoromethyl)phenol is used to assess the safety profile of chemicals. Its derivatives are examined for their toxicological effects, helping to establish safe exposure levels and understand the risk they pose to humans and the environment .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided .
特性
IUPAC Name |
2-nitro-4,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKCPBODHTCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612480 | |
| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4,6-bis(trifluoromethyl)phenol | |
CAS RN |
50563-73-0 | |
| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


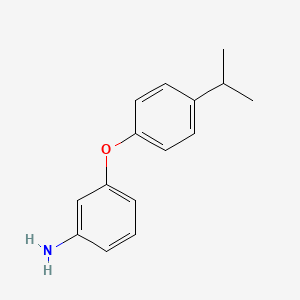
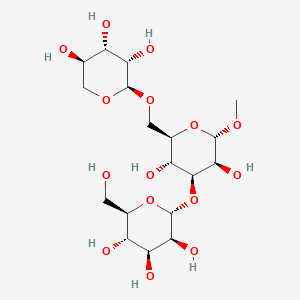
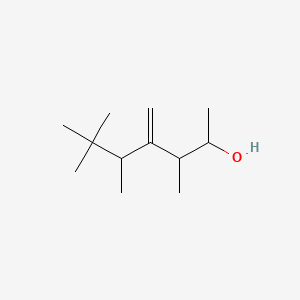
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)

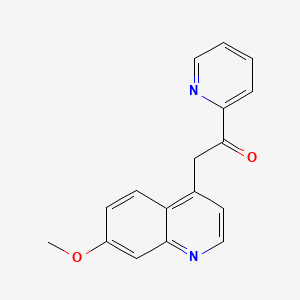



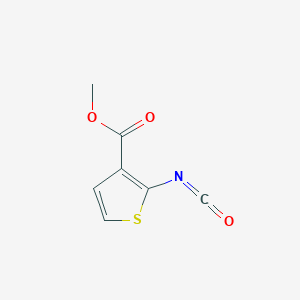

![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)